amine CAS No. 1246821-92-0](/img/structure/B603357.png)
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine is a complex organic compound that belongs to the class of benzenesulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common approach is to start with a suitable aromatic precursor, such as 4-methylbenzenesulfonamide, and introduce the bromine and chlorine atoms through electrophilic aromatic substitution reactions. The tetrahydrofuran ring is then attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the halogen atoms or tetrahydrofuran ring.
4-methylbenzenesulfonamide: Lacks the bromine and chlorine atoms.
N-(tetrahydro-2-furanylmethyl)benzenesulfonamide: Similar structure but without the halogen atoms.
Uniqueness
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine is unique due to the presence of both bromine and chlorine atoms, as well as the tetrahydrofuran ring
Properties
CAS No. |
1246821-92-0 |
|---|---|
Molecular Formula |
C12H15BrClNO3S |
Molecular Weight |
368.67g/mol |
IUPAC Name |
2-bromo-5-chloro-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H15BrClNO3S/c1-8-5-10(13)12(6-11(8)14)19(16,17)15-7-9-3-2-4-18-9/h5-6,9,15H,2-4,7H2,1H3 |
InChI Key |
URURNUCVQDBVOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2CCCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[4-(1,3-thiazol-2-yl)benzyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603275.png)
![2-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B603276.png)

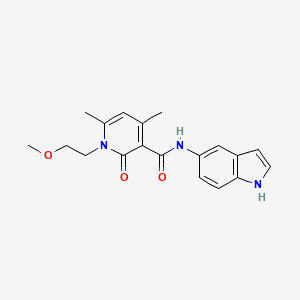
![2-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B603281.png)
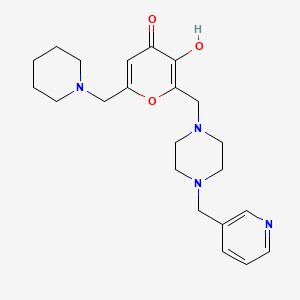
![(S)-N-(1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B603284.png)
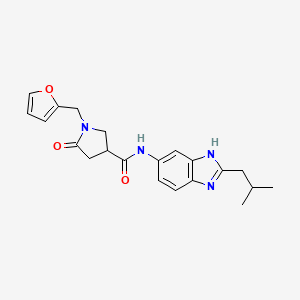
![3-[3-(1H-benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B603287.png)
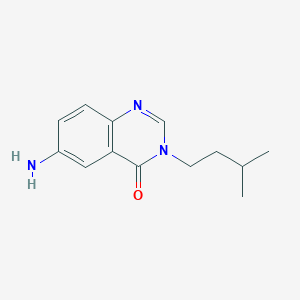
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(furan-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603289.png)
![3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B603290.png)
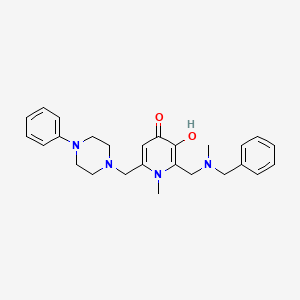
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B603297.png)
